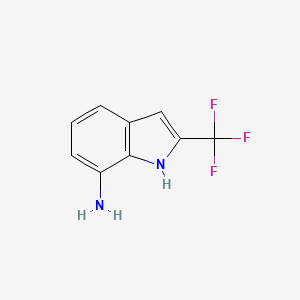

2-(Trifluoromethyl)-1H-indol-7-amine

Description

Contextual Significance of the Indole (B1671886) Scaffold in Advanced Synthetic Endeavors

The indole ring system is a cornerstone of heterocyclic chemistry, found in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic structure, characterized by an electron-rich pyrrole (B145914) ring fused to a benzene (B151609) ring, imparts a rich and diverse reactivity. This has made the indole scaffold a versatile building block in the synthesis of complex molecular architectures. The development of novel methods for the construction and functionalization of the indole core remains an active area of research, driven by the quest for new therapeutic agents and advanced materials.

Strategic Importance of Trifluoromethylation in Modulating Electronic and Reactivity Profiles of Organic Molecules

The introduction of a trifluoromethyl (-CF₃) group into an organic molecule can dramatically alter its properties. The high electronegativity of the fluorine atoms makes the -CF₃ group a strong electron-withdrawing substituent, which can significantly influence the electron density distribution within a molecule. This, in turn, affects its reactivity, metabolic stability, and lipophilicity. In the context of drug design, trifluoromethylation is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.

Overview of the Unique Structural Features of 2-(Trifluoromethyl)-1H-indol-7-amine and its Research Relevance

This compound is a fascinating molecule that combines the key features of the indole scaffold with the powerful electronic effects of a trifluoromethyl group and an amino group. The placement of the strong electron-withdrawing -CF₃ group at the electron-rich C2-position of the indole ring and an electron-donating amino group at the C7-position of the benzene ring creates a unique "push-pull" electronic environment. This electronic arrangement is expected to profoundly influence the molecule's chemical behavior, making it a valuable subject for synthetic and theoretical investigation. While specific research on this exact molecule is not extensively documented in publicly available literature, its structure suggests significant potential as a building block for novel functional molecules.

Delimitation of Research Scope: Focus on Synthetic, Reactivity, Structural, and Theoretical Aspects

This article will strictly focus on the chemical aspects of this compound. The discussion will be limited to:

Synthesis: Plausible synthetic routes for its preparation.

Reactivity: Predicted chemical reactivity based on its structural and electronic features.

Structure: Analysis of its molecular structure and potential spectroscopic characteristics.

Theoretical Aspects: Insights from computational studies on its electronic properties.

Information regarding dosage, administration, safety, or adverse effects is explicitly excluded from the scope of this article.

Structure

3D Structure

Properties

Molecular Formula |

C9H7F3N2 |

|---|---|

Molecular Weight |

200.16 g/mol |

IUPAC Name |

2-(trifluoromethyl)-1H-indol-7-amine |

InChI |

InChI=1S/C9H7F3N2/c10-9(11,12)7-4-5-2-1-3-6(13)8(5)14-7/h1-4,14H,13H2 |

InChI Key |

BTPYJKFRFBIXJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)N)NC(=C2)C(F)(F)F |

Origin of Product |

United States |

Reactivity and Chemical Properties

Electronic Profile of the Molecule

The strong electron-withdrawing nature of the -CF₃ group at the C2-position significantly decreases the electron density of the pyrrole (B145914) ring, making it less susceptible to electrophilic attack compared to unsubstituted indole. Conversely, the amino group at the C7-position is a strong electron-donating group, which increases the electron density of the benzene (B151609) ring. This "push-pull" system can lead to interesting and potentially useful chemical reactivity.

Reactivity of the Indole Nucleus

Electrophilic Substitution: While the C2-position is deactivated by the -CF₃ group, the C3-position remains a potential site for electrophilic attack, although its reactivity will be attenuated. The benzene ring, activated by the amino group, may also undergo electrophilic substitution, with the positions ortho and para to the amino group being the most likely sites.

N-H Acidity: The N-H proton of the indole ring is acidic and can be deprotonated with a suitable base to form the corresponding indolyl anion. The electron-withdrawing -CF₃ group is expected to increase the acidity of the N-H proton compared to unsubstituted indole.

Reactivity of the Amino Group: The 7-amino group is a nucleophilic center and can participate in a variety of reactions, such as acylation, alkylation, and diazotization.

Strategic Utility of 2 Trifluoromethyl 1h Indol 7 Amine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Polycyclic and Heterocyclic Architectures

The unique arrangement of functional groups in 2-(Trifluoromethyl)-1H-indol-7-amine—namely the nucleophilic 7-amino group, the indole (B1671886) nitrogen, and the electron-deficient pyrrole (B145914) ring activated by the CF3 group—renders it an ideal precursor for constructing intricate polycyclic and heterocyclic systems. The amino group serves as a versatile handle for a wide array of synthetic transformations, enabling the annulation of additional rings onto the indole core.

For instance, the 7-amino group can readily participate in condensation reactions with dicarbonyl compounds or their equivalents to forge new heterocyclic rings, such as pyrimidines or diazepines, fused to the indole scaffold. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents, which can then undergo intramolecular cyclization to yield complex, multi-ring systems. The presence of the trifluoromethyl group at the C2 position not only enhances the stability of the resulting compounds but also directs the regioselectivity of certain cyclization reactions.

Construction of Spirocyclic Indole Systems

Spirocyclic frameworks, where two rings share a single atom, are of significant interest in drug discovery due to their rigid, three-dimensional structures which can effectively probe biological space. This compound can serve as a key starting material for the assembly of spirocyclic indole systems. Synthetic strategies often involve the initial functionalization of the 7-amino group, followed by an intramolecular cyclization that establishes the spiro center at the C3 position of the indole.

One conceptual approach involves the N-alkylation of the amino group with a bifunctional electrophile. Subsequent base-mediated cyclization can lead to the formation of a new ring spiro-fused to the indoline (B122111) core. The trifluoromethyl group in these architectures is crucial, as it can influence the electronic properties and conformational preferences of the final spirocycle, potentially leading to enhanced biological activity. While specific examples for this exact amine are not broadly detailed in general literature, the functional handles it possesses are well-suited for established dearomatization and spirocyclization methodologies.

Scaffold for Multi-functionalized Organic Molecules

The indole ring system is a "privileged scaffold," meaning it is capable of binding to multiple biological targets. This compound is an exemplary starting point for creating libraries of multi-functionalized organic molecules. The 7-amino group provides a reactive site for diversification, allowing for the introduction of a wide range of substituents through acylation, sulfonylation, or alkylation reactions.

Furthermore, the indole nucleus itself can be functionalized at various positions. For example, the N1 position can be substituted, and electrophilic substitution reactions can occur at the C3, C4, C5, and C6 positions, although the reactivity is modulated by the existing substituents. This multi-point functionalization capability allows chemists to systematically modify the structure to optimize its interaction with a specific biological target, a process central to modern drug discovery.

Contribution to Molecular Scaffold Diversity in Organic Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore new areas of chemical space. The rigid, yet highly functionalizable, nature of this compound makes it an excellent building block for DOS. By applying a variety of reaction pathways starting from this single precursor, a wide range of distinct molecular scaffolds can be generated.

For example, different cyclization strategies applied to derivatives of this compound can lead to a variety of fused and spirocyclic systems. The strategic use of protecting groups and the careful selection of reaction conditions can control the outcome of these transformations, leading to a diverse array of molecular frameworks from a common starting material. This approach significantly expands the accessible chemical space for high-throughput screening and the discovery of novel bioactive compounds.

Enabling Fragment-Based Synthesis Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. This method involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent molecules.

This compound, with a molecular weight of approximately 200 g/mol , fits well within the typical size range for a fragment. Its indole core is a common motif in known drugs, and the trifluoromethyl and amino groups provide vectors for synthetic elaboration. In an FBDD campaign, this compound could be identified as an initial hit. The 7-amino group would then serve as a crucial anchor point for synthetic chemists to "grow" the fragment by adding other chemical moieties, guided by structural biology data, to improve its binding affinity and selectivity for the target protein. This makes this compound a valuable tool in the modern drug discovery toolkit.

Electronic Structure Elucidation and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in mapping the electron distribution and energy levels of molecular orbitals. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key determinants of a molecule's reactivity. nih.govacs.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. acs.org A smaller gap generally implies higher reactivity.

For this compound, the indole ring system provides a delocalized π-electron framework. The electron-withdrawing trifluoromethyl group (-CF3) at the 2-position and the electron-donating amine group (-NH2) at the 7-position are expected to significantly influence the electron density distribution and the energies of the frontier orbitals. The -CF3 group would likely lower the energy of both the HOMO and LUMO, while the -NH2 group would raise them.

While direct computational data for the title compound is not available, a study on the analogous compound 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) provides insight into the effects of these functional groups. In that molecule, the HOMO and LUMO were distributed over the entire molecule, and the presence of the -CF3 group was found to decrease the HOMO-LUMO gap, suggesting an increase in reactivity. researchgate.net A similar effect would be anticipated for this compound.

Table 1: Illustrative Frontier Molecular Orbital Energies for an Analogous Compound (Data for 2-amino-5-trifluoromethyl-1,3,4-thiadiazole)

| Molecular Orbital | Energy (eV) |

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | 5.52 |

| Note: Specific HOMO/LUMO energy values were not provided in the source, only the energy gap. Data is for illustrative purposes to show the expected scale of the energy gap. |

Reaction Mechanism Studies and Energetic Profiles of Synthetic Pathways

Computational chemistry is a vital tool for investigating the mechanisms of chemical reactions, allowing for the mapping of potential energy surfaces and the identification of transition states and intermediates. This provides a detailed understanding of the reaction pathways and their energetic barriers, which is crucial for optimizing synthetic routes.

The synthesis of this compound would likely involve the construction of the indole ring followed by or preceded by the introduction of the trifluoromethyl and amine groups. Various strategies for the trifluoromethylation of indoles have been developed, often involving radical or nucleophilic pathways. researchgate.net For instance, the cyclization of 2-nitrobenzyl trifluoromethyl ketones is one method to produce 2-(trifluoromethyl)indoles. researchgate.net

A theoretical study of a potential synthetic route would involve calculating the energies of reactants, products, intermediates, and transition states. For example, in a proposed synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds from L-tryptophan, DFT calculations were used to understand the tautomeric equilibrium and molecular stability of the synthesized compounds, suggesting a mechanistic pathway. mdpi.com Similarly, DFT calculations have been employed to elucidate the origin of regioselectivity in palladium-catalyzed arylations of 7-azaindoles. acs.org Such computational approaches could be applied to potential syntheses of this compound to predict the most favorable reaction conditions and to understand the role of catalysts and reagents at a molecular level.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of a molecule, including its preferred conformations and internal rotations, dictates its physical and biological properties. Conformational analysis involves mapping the potential energy of a molecule as a function of its dihedral angles. For this compound, key considerations would be the rotation of the amine group and any potential intramolecular interactions.

In a study of 2-(trifluoromethyl)phenothiazine (B42385) derivatives, DFT computations were used to identify and characterize an intramolecular hydrogen bond between a hydroxyl group in a side chain and a nitrogen atom. researchgate.net Similarly, for 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the rotational barrier of the NH2 group was calculated to be 6.08057 kcal/mol, providing insight into its conformational flexibility. researchgate.netnih.gov A similar computational approach for this compound would reveal its most stable conformers and the energy barriers between them.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). acs.org

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, making it a likely site for protonation and other electrophilic interactions. The indole ring itself would exhibit a complex potential landscape, with the nitrogen atom also contributing to a negative potential region. Conversely, the hydrogen atoms of the amine and the indole N-H group would be regions of positive potential. The highly electronegative fluorine atoms of the -CF3 group would create a strong negative potential in their immediate vicinity, while the carbon atom of the -CF3 group would be a site of positive potential.

In studies of other heterocyclic compounds, MEP maps have been successfully used to identify the most reactive parts of the molecule. acs.org For this compound, the interplay between the electron-donating amine group and the electron-withdrawing trifluoromethyl group would create a distinct MEP that governs its intermolecular interactions and chemical reactivity.

Spectroscopic Property Predictions (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational modes. For this compound, characteristic vibrational frequencies would include the N-H stretching of the amine and indole groups, C-H stretching of the aromatic ring, and the strong C-F stretching vibrations of the trifluoromethyl group. A theoretical study on 2-methoxy-3-(trifluoromethyl) pyridine (B92270) demonstrated good agreement between calculated and experimental vibrational frequencies.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. The gauge-independent atomic orbital (GIAO) method is commonly used for this purpose. For this compound, one would expect characteristic signals in the 1H NMR spectrum for the protons on the indole ring and the amine group. In the 13C NMR spectrum, the carbon attached to the -CF3 group would show a distinct signal, likely split due to coupling with the fluorine atoms. The 19F NMR spectrum would be particularly informative, showing a singlet for the -CF3 group at a characteristic chemical shift. Recent studies have shown that computational methods can reliably predict 19F NMR chemical shifts, which are highly sensitive to the local electronic environment. researchgate.net

Table 2: Predicted Spectroscopic Data Ranges for Functional Groups in the Title Compound (Based on general data for analogous structures)

| Spectrum | Functional Group | Predicted Range |

| IR (cm⁻¹) | N-H Stretch (Amine, Indole) | 3300-3500 |

| IR (cm⁻¹) | C-F Stretch (CF₃) | 1100-1350 |

| ¹H NMR (ppm) | Aromatic H | 6.5-8.0 |

| ¹H NMR (ppm) | Amine H | 3.0-5.0 |

| ¹³C NMR (ppm) | Aromatic C | 100-140 |

| ¹⁹F NMR (ppm) | -CF₃ | -55 to -70 |

Nonlinear Optical (NLO) Property Theoretical Investigations

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including optical switching and data storage. nih.gov Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit large NLO responses. The key parameters for NLO activity are the molecular polarizability (α) and the first-order hyperpolarizability (β).

The indole ring system in this compound provides a delocalized π-electron system, which is a prerequisite for NLO activity. The presence of a strong electron-donating group (-NH2) and a strong electron-withdrawing group (-CF3) on this π-system can induce a significant intramolecular charge transfer upon excitation, which is known to enhance the hyperpolarizability.

Theoretical investigations of NLO properties typically involve DFT calculations to determine the polarizability and hyperpolarizability tensors. Studies on other indole derivatives have shown that they can act as effective donors in NLO chromophores and that their NLO response can be tuned by modifying the substituents on the indole ring. While specific calculations for this compound have not been reported, its molecular structure suggests that it could be a promising candidate for NLO applications, a hypothesis that could be readily tested through computational studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule. For a substituted indole like this compound, a combination of 1H, 13C, and 19F NMR, often enhanced by multi-dimensional techniques, is essential for complete characterization.

While one-dimensional (1D) NMR spectra provide fundamental information, complex structures often exhibit signal overlap or ambiguous assignments. Two-dimensional (2D) NMR experiments resolve these challenges by correlating signals across two frequency axes. Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton (H-H) coupling networks, which is invaluable for tracing the connectivity of protons on the indole ring. Heteronuclear correlation techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to map direct (one-bond) and long-range (two- or three-bond) correlations between protons and carbon atoms, respectively. This allows for the confident assignment of all proton and carbon signals, linking the proton environment directly to the carbon skeleton.

Carbon-13 (13C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom typically produces a distinct signal, with its chemical shift (δ) indicating its electronic environment. In fluorinated indoles, the strong electron-withdrawing nature of the trifluoromethyl (CF3) group significantly influences the chemical shifts of nearby carbon atoms. The carbon atom directly attached to the CF3 group (C-2) exhibits a characteristic quartet in the proton-coupled 13C NMR spectrum due to coupling with the three fluorine atoms, and its chemical shift is a key indicator of the CF3 group's position.

While specific data for this compound is not available, data from the related compound 3-iodo-2-(trifluoromethyl)-1H-indole illustrates the typical chemical shifts and couplings observed. mdpi.com

Table 1: Representative 13C NMR Data for a 2-(Trifluoromethyl)-1H-indole Derivative Data for 3-iodo-2-(trifluoromethyl)-1H-indole in CDCl₃ mdpi.com

| Carbon Atom | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Description |

|---|---|---|---|

| C-2 | 126.4 | ²JCF = 37.2 | Quartet, deshielded by CF₃ and I |

| C-3 | 59.9 | ³JCF = 3.4 | Quartet, shielded by I |

| C-3a | 126.4 | - | - |

| C-4 | 130.4 | - | - |

| C-5 | 122.6 | - | - |

| C-6 | 125.9 | - | - |

| C-7 | 122.0 | - | - |

| C-7a | 135.0 | - | - |

Proton (1H) NMR spectroscopy is one of the most informative techniques, revealing the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the 1H NMR spectrum would be expected to show distinct signals for the N-H proton of the indole ring, the two protons of the primary amine (-NH₂), and the protons on the aromatic ring (H-3, H-4, H-5, and H-6). The chemical shifts and coupling patterns of these aromatic protons are crucial for confirming the substitution pattern on the benzene (B151609) portion of the indole core. The broad signal for the indole N-H proton typically appears far downfield.

The following table presents data for a related compound, 3-iodo-2-(trifluoromethyl)-1H-indole, to demonstrate the typical appearance of proton signals in this class of molecules. mdpi.com

Table 2: Representative 1H NMR Data for a 2-(Trifluoromethyl)-1H-indole Derivative Data for 3-iodo-2-(trifluoromethyl)-1H-indole in CDCl₃ mdpi.com

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Description |

|---|---|---|---|

| N-H | 8.68 | br. s | Broad singlet, indole amine proton |

| H-4 | 7.55 | d | Doublet, aromatic proton |

| H-5, H-6 | 7.43–7.26 | m | Multiplet, overlapping aromatic protons |

Fluorine-19 (19F) NMR is a highly specific and sensitive technique for detecting fluorine-containing functional groups. nih.gov Given the 100% natural abundance of the 19F isotope and its large chemical shift range, it is an ideal method for confirming the presence and electronic environment of the trifluoromethyl group. nih.govnih.gov For this compound, the 19F NMR spectrum would show a single, sharp signal (a singlet in a proton-decoupled spectrum) characteristic of a CF3 group attached to an aromatic system. Its specific chemical shift provides confirmation of its electronic environment.

For comparison, the 19F NMR signal for 3-iodo-2-(trifluoromethyl)-1H-indole appears at -60.6 ppm, while for 1-methyl-2-(trifluoromethyl)-1H-indole, it is found at -60.6 ppm. mdpi.com A similar value would be expected for the target compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound with very high accuracy (typically to within 0.0001 atomic mass units). This precision allows for the calculation of a unique elemental formula. For this compound (C₉H₇F₃N₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass to the calculated theoretical mass. Techniques like electrospray ionization (ESI) are commonly used. The presence of the trifluoromethyl group can lead to characteristic fragmentation patterns in the mass spectrum, further aiding in structural confirmation. nih.govnih.gov

Table 3: Calculated Molecular Mass for HRMS Analysis

| Compound Name | Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|

The experimental observation of a mass peak corresponding to this calculated value would provide strong evidence for the compound's identity. For example, the related compound 3-iodo-2-(trifluoromethyl)-1H-indole showed an [M-H]⁻ ion at an m/z of 309.9346, which was in agreement with its calculated mass. mdpi.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.gov For this compound, the FT-IR spectrum would be expected to display distinct absorption bands corresponding to:

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine (-NH₂) group and a separate band for the indole N-H stretch.

C-H stretching: Signals above 3000 cm⁻¹ for the aromatic C-H bonds.

C=C stretching: Absorptions in the 1450-1600 cm⁻¹ region characteristic of the aromatic rings.

C-F stretching: Strong, characteristic absorption bands typically found in the 1100-1300 cm⁻¹ region, indicative of the trifluoromethyl group. researchgate.net

These vibrational signatures provide a rapid and effective method for confirming the presence of the key functional groups required by the proposed structure.

Table 4: Expected FT-IR Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | Symmetric & Asymmetric N-H Stretch | 3300 - 3500 |

| Indole N-H | N-H Stretch | ~3400 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the FT-IR spectrum is characterized by several key absorption bands corresponding to the distinct parts of its structure: the indole ring, the amine group, and the trifluoromethyl group.

The primary amine (-NH₂) group at the C7 position gives rise to characteristic symmetric and asymmetric N-H stretching vibrations, typically observed in the 3400-3200 cm⁻¹ region. The N-H of the indole ring also presents a distinct stretching band, usually near 3400 cm⁻¹. Aromatic C-H stretching vibrations from the benzene portion of the indole core are expected above 3000 cm⁻¹. One of the most prominent features in the spectrum is the strong absorption bands associated with the trifluoromethyl (-CF₃) group. The C-F stretching vibrations are typically intense and appear in the 1350-1100 cm⁻¹ range mdpi.com. These bands are often diagnostic for the presence of the -CF₃ moiety mdpi.com. Other significant vibrations include C=C stretching of the aromatic ring and N-H bending of the amine group. researchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (Asymmetric) | 7-Amine (-NH₂) | ~3400 - 3300 |

| N-H Stretch (Symmetric) | 7-Amine (-NH₂) | ~3300 - 3200 |

| N-H Stretch | Indole Ring | ~3400 |

| Aromatic C-H Stretch | Indole Ring | ~3100 - 3000 |

| N-H Bend (Scissoring) | 7-Amine (-NH₂) | ~1650 - 1580 |

| C=C Aromatic Stretch | Indole Ring | ~1600 - 1450 |

| C-F Stretch (Asymmetric & Symmetric) | Trifluoromethyl (-CF₃) | ~1350 - 1100 (Strong) |

Raman Spectroscopy Applications

Raman spectroscopy serves as a valuable complement to FT-IR for the structural elucidation of this compound. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. This often makes symmetric vibrations, which may be weak in the IR spectrum, appear strong in the Raman spectrum.

For this compound, Raman spectroscopy is particularly useful for confirming the vibrations of the indole core. The aromatic ring's "breathing" modes are typically strong and well-defined in the Raman spectrum. Furthermore, the symmetric C-F stretching mode of the trifluoromethyl group is expected to be Raman active, providing complementary data to the intense C-F bands observed in the FT-IR spectrum. Analysis of the Raman spectrum helps to build a complete vibrational profile of the molecule, confirming its structural integrity and substitution pattern. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Based on crystallographic data from analogous structures, such as 7-(trifluoromethyl)-1H-indole-2-carboxylic acid, specific geometric parameters for this compound can be reliably predicted. smolecule.com The indole ring system is expected to be largely planar. The trifluoromethyl group at the C2 position and the amine group at the C7 position will influence the electronic distribution and geometry of the indole core.

Key bond lengths are anticipated to be within standard ranges for similar heterocyclic compounds. The C-N bond within the pyrrole part of the indole ring is typically around 1.37-1.38 Å, while the C-C bonds in the fused benzene ring generally range from 1.38 to 1.41 Å. smolecule.com The bond connecting the indole ring to the trifluoromethyl group (C2-C(F₃)) is expected to be approximately 1.49-1.50 Å. smolecule.com Bond angles within the fused ring system will largely conform to the geometry of sp² hybridized carbon and nitrogen atoms, though minor distortions may occur due to the steric and electronic effects of the substituents.

Table 2: Predicted Bond Parameters for this compound based on Analogous Structures

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | Indole C-N | ~1.38 Å |

| Bond Length | Indole Aromatic C-C | ~1.38 - 1.41 Å |

| Bond Length | C2 - C(F₃) | ~1.50 Å |

| Bond Length | C7 - N(H₂) | ~1.39 Å |

| Bond Angle | C-N-C (in pyrrole ring) | ~108° |

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by hydrogen bonding interactions. The presence of two hydrogen bond donors on the 7-amine group (-NH₂) and one on the indole ring (>N-H) allows for the formation of an extensive hydrogen-bonding network. These N-H···N interactions are crucial in stabilizing the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole chromophore exhibits characteristic absorption bands in the UV region, which are influenced by the attached substituents. The parent indole molecule typically shows two main absorption bands corresponding to π→π* transitions, one around 260-280 nm and a more intense one near 220 nm. nist.gov

For this compound, the presence of the amine group (-NH₂) at the C7 position, an auxochrome, is expected to cause a bathochromic (red) shift of these absorption maxima due to the extension of the conjugated system via the nitrogen lone pair. Conversely, the electron-withdrawing trifluoromethyl group (-CF₃) at the C2 position will also modulate the electronic structure, influencing the energy of the molecular orbitals involved in the transitions. The resulting UV-Vis spectrum is a unique fingerprint of the compound's electronic structure, with expected absorption maxima shifted to longer wavelengths compared to unsubstituted indole. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Chromophore | Expected λₘₐₓ (nm) |

|---|---|---|

| π→π* | Indole Aromatic System | ~220 - 240 |

Chromatographic Techniques for Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for determining the purity of this compound and for monitoring reaction progress during its synthesis. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.

A typical RP-HPLC method would involve a stationary phase, such as a C18 silica (B1680970) column, and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of the main compound from any impurities or starting materials. Detection is typically performed using a UV detector set to one of the compound's absorption maxima (e.g., ~280 nm). The purity of the sample is determined by integrating the area of the peaks in the resulting chromatogram; a pure sample would ideally show a single, sharp peak.

Theoretical and Computational Studies

Calculate the molecular orbital energies (HOMO and LUMO): This would provide information about the molecule's electronic properties and its propensity to act as an electron donor or acceptor.

Predict the sites of electrophilic and nucleophilic attack: By calculating the electrostatic potential map, one can identify the electron-rich and electron-poor regions of the molecule.

Simulate the NMR and IR spectra: Theoretical calculations can aid in the interpretation of experimental spectroscopic data.

Conclusion

2-(Trifluoromethyl)-1H-indol-7-amine represents a structurally unique and synthetically challenging target with significant potential for further research. Its distinct electronic profile, arising from the strategically placed electron-withdrawing and electron-donating groups, suggests a rich and varied chemical reactivity. While detailed experimental data for this specific compound is currently scarce, its plausible synthetic routes and predicted properties, based on well-established principles of organic and fluorine chemistry, provide a solid foundation for future investigations. The exploration of this and related molecules will undoubtedly contribute to the expanding field of fluorinated heterocycles and their applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.